N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine
Overview
Description
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is a chemical compound known for its antibacterial properties. It is often used as a reference standard in pharmaceutical testing and research. The compound is also known by its synonym, Trimethoprim Impurity A .
Scientific Research Applications
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies related to its antibacterial properties and mechanisms of action.
Medicine: As a component in the development of antibacterial drugs.
Industry: In the production of pharmaceuticals and as a quality control standard.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N-methyl-2,4-diaminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinedione, while reduction may produce N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidine .
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the bacterial enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, a cofactor required for the production of nucleic acids and proteins. By inhibiting this enzyme, N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A widely used antibacterial agent that also inhibits dihydrofolate reductase.
Methotrexate: An anticancer drug that targets dihydrofolate reductase but is used primarily in cancer therapy.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase in parasites.
Uniqueness
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is unique due to its specific structure, which allows it to be used as a reference standard in pharmaceutical testing. Its antibacterial properties and mechanism of action make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-14-10(8-18-15(16)19-14)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKQQWDHRYULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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